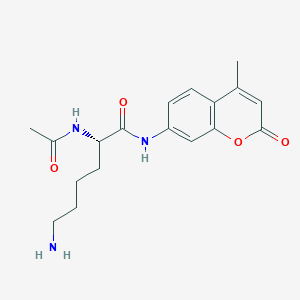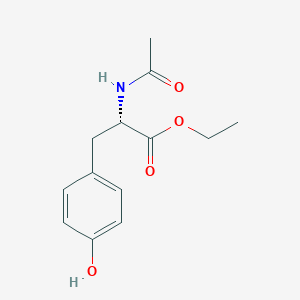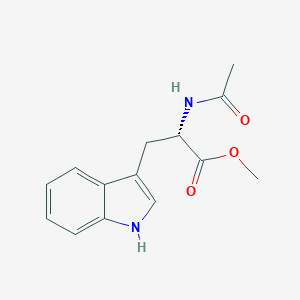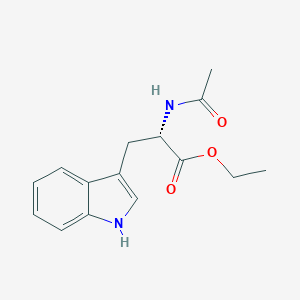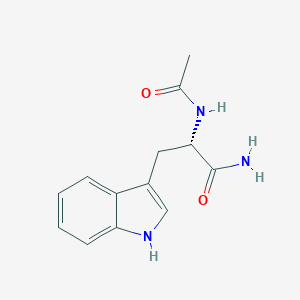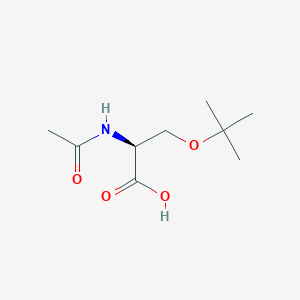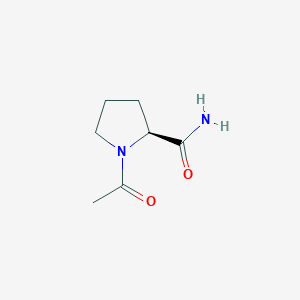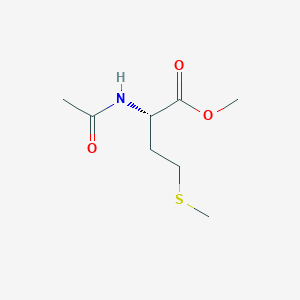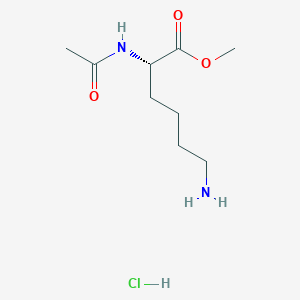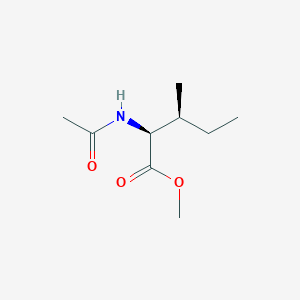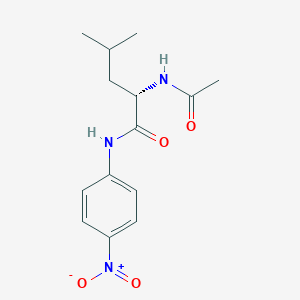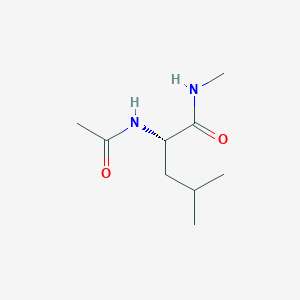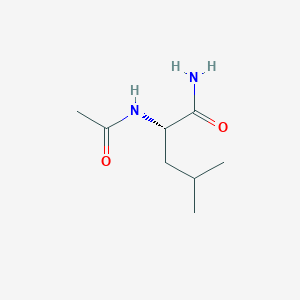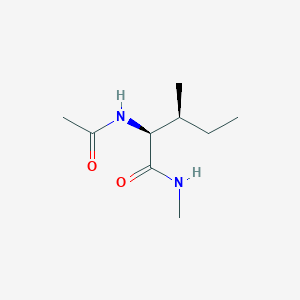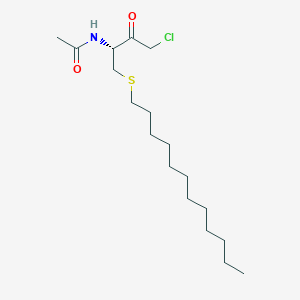
Acetyl-Cys(dodecyl) chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . It is usually available in solid form .
Molecular Structure Analysis
The empirical formula of Acetyl-Cys(dodecyl) chloromethyl ketone is C18H34ClNO2S, and its molecular weight is 363.99 . The SMILES string representation is CCCCCCCCCCCCSCC@H=O)C(=O)CCl .
Physical And Chemical Properties Analysis
Acetyl-Cys(dodecyl) chloromethyl ketone is a solid substance. It is usually stored at a temperature of -20°C .
Wissenschaftliche Forschungsanwendungen
Aerobic Cleavage of Alkenes and Alkynes into Carbonyl and Carboxyl Compounds
Recent developments in the oxygen-mediated cleavage of olefins and acetylene derivatives to carbonyl and carboxylic compounds have been reviewed. Various catalysts, including photo, organo, and metal catalysts, have been explored for their efficiency in converting unsaturated hydrocarbons to valuable products. This research underscores the potential of aerobic cleavage in the synthesis of carbonyl compounds, which might be related to the study or application of "Acetyl-Cys(dodecyl) chloromethyl ketone" (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).
Homologation Reaction of Ketones with Diazo Compounds
The addition of diazo compounds to ketones to afford homologated ketones has been extensively reviewed, covering reactions in the presence or absence of catalysts or promoters. This process, which includes the complex regiochemistry and the use of various diazo compounds, provides a method for the synthesis of extended ketone structures, potentially relevant to derivatives like "Acetyl-Cys(dodecyl) chloromethyl ketone" (Candeias, Paterna, & Gois, 2016).
Ketone Metabolism and Psychiatric Disorders
A study on the therapeutic potential of exogenous ketone supplementation induced ketosis in the treatment of psychiatric disorders suggests that ketone bodies, through metabolic changes, can beneficially affect mitochondrial function, neurotransmitter levels, and inflammatory processes. This indicates the broader metabolic and neurological relevance of ketone bodies, which could extend to the study of specific ketone compounds in clinical contexts (Kovács, D'Agostino, Diamond, Kindy, Rogers, & Ari, 2019).
Lysine Acetylation in Cardiovascular Disease
The role of lysine acetylation, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), in cardiovascular diseases highlights the importance of post-translational modifications in the regulation of cellular functions. This research area might provide insights into the biological activities and potential applications of acetylated compounds, including acetylated ketones (Li, Ge, & Li, 2019).
Eigenschaften
IUPAC Name |
N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFJUPCKFQRI-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432059 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Cys(dodecyl) chloromethyl ketone | |
CAS RN |
253589-60-5 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

